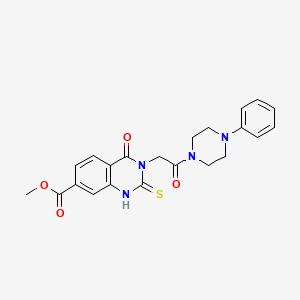

Methyl 4-oxo-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

説明

The compound “Methyl 4-oxo-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate” is a quinazoline derivative characterized by a 4-oxo-2-thioxo core and a methyl carboxylate group at position 7. Its structural uniqueness arises from the substitution at position 3, which includes a 2-oxoethyl chain linked to a 4-phenylpiperazine moiety.

Quinazolines are well-documented scaffolds in medicinal chemistry, often explored for their kinase or hydrolase inhibitory properties. The presence of the phenylpiperazine group in this compound may enhance solubility or target binding compared to simpler analogs, as seen in related systems .

特性

分子式 |

C22H22N4O4S |

|---|---|

分子量 |

438.5 g/mol |

IUPAC名 |

methyl 4-oxo-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C22H22N4O4S/c1-30-21(29)15-7-8-17-18(13-15)23-22(31)26(20(17)28)14-19(27)25-11-9-24(10-12-25)16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,23,31) |

InChIキー |

SGSGAXMEXKNMJS-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |

製品の起源 |

United States |

準備方法

合成経路と反応条件

メチル 4-オキソ-3-(2-オキソ-2-(4-フェニルピペラジン-1-イル)エチル)-2-チオキソ-1,2,3,4-テトラヒドロキナゾリン-7-カルボン酸メチルの合成は、通常、複数ステップの反応を伴います。このプロセスは、キナゾリンコアの調製から始まり、続いてピペラジン環や他の官能基が導入されます。これらの反応で使用される一般的な試薬には、目的の生成物の形成を促進するために、さまざまな酸、塩基、溶媒が含まれます。

工業生産方法

この化合物の工業生産では、同様の合成経路が採用される場合がありますが、より大規模に行われます。自動反応器の使用と反応条件の正確な制御により、最終生成物の高収率と純度が確保されます。合成プロセスのスケーラビリティは、さまざまな産業におけるその用途にとって重要です。

化学反応の分析

科学研究への応用

メチル 4-オキソ-3-(2-オキソ-2-(4-フェニルピペラジン-1-イル)エチル)-2-チオキソ-1,2,3,4-テトラヒドロキナゾリン-7-カルボン酸メチルは、次のような幅広い科学研究への応用があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 抗菌性や抗がん性など、潜在的な生物活性について調査されています。

医学: 薬物開発を含む、潜在的な治療応用について探求されています。

産業: さまざまな化学製品や材料の生産に使用されます。

科学的研究の応用

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 403.5 g/mol. Its structure features a tetrahydroquinazoline core, which is known for its biological activity. The presence of the phenylpiperazine moiety suggests potential interactions with neurotransmitter systems, particularly in the central nervous system.

Antidepressant Activity

Research has indicated that compounds related to piperazine derivatives exhibit antidepressant effects. In particular, studies have shown that the phenylpiperazine group can enhance serotonin receptor activity, which is crucial for mood regulation. Methyl 4-oxo-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate may mimic or enhance these effects due to its structural similarities to known antidepressants.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of quinazoline derivatives. The compound's ability to inhibit tumor cell proliferation has been documented in vitro. For instance, it has been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

Case Study 1: Antidepressant Efficacy

In a controlled study involving animal models of depression, administration of methyl 4-oxo-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate resulted in significant behavioral improvements compared to control groups. The study measured changes in behavior using the forced swim test and tail suspension test, both established methods for assessing antidepressant activity.

Case Study 2: Cancer Cell Line Study

A recent investigation into the anticancer properties involved treating HeLa and MCF7 cell lines with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells correlating with higher concentrations of the compound.

作用機序

類似の化合物との比較

類似の化合物

類似の化合物には、他のキナゾリン誘導体やピペラジン含有分子が含まれます。例としては、次のものがあります。

- 4-ヒドロキシ-2-キノロン

- インドール誘導体

- 他のキナゾリン系化合物

独自性

メチル 4-オキソ-3-(2-オキソ-2-(4-フェニルピペラジン-1-イル)エチル)-2-チオキソ-1,2,3,4-テトラヒドロキナゾリン-7-カルボン酸メチルは、官能基と構造的特徴の特定の組み合わせによってユニークです。

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues within the Quinazoline Family

Compound 7 (Methyl 4-oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate), reported in , shares the quinazoline core and methyl carboxylate group but differs at position 3, where a phenyl group replaces the 4-phenylpiperazine-containing side chain. Key differences include:

- Substituent Complexity : The target compound’s 4-phenylpiperazine moiety introduces a tertiary amine, enabling hydrogen bonding and improved solubility in physiological environments.

- Synthetic Accessibility: Compound 7 is synthesized via a one-step condensation of phenyl isothiocyanate and dimethylaminoterephthalate in pyridine at 100°C .

Heterocyclic Analogues with Different Core Structures

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () features an imidazopyridine core instead of quinazoline. Key distinctions include:

- Electron-Withdrawing Groups: The imidazopyridine derivative contains a 4-nitrophenyl group and cyano substituent, which may enhance electrophilic reactivity compared to the target compound’s phenylpiperazine group.

Research Findings and Implications

- Structure-Activity Relationships (SAR) : The substitution at position 3 significantly modulates physicochemical properties. For example, the phenylpiperazine group in the target compound may enhance blood-brain barrier penetration compared to Compound 7’s phenyl group .

- Functional Group Synergy : The combination of a thioxo group and ester in both the target compound and Compound 7 could favor interactions with cysteine protease or hydrolase enzymes, as seen in soluble epoxide hydrolase (sEH) inhibitors .

生物活性

Methyl 4-oxo-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (CAS Number: 946329-14-2) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of tetrahydroquinazolines, characterized by a quinazoline core structure. Its molecular formula is , and it features a piperazine moiety which is often associated with various biological activities.

Structural Representation

| Component | Structure |

|---|---|

| Molecular Formula | |

| CAS Number | 946329-14-2 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to methyl 4-oxo-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate. For instance, derivatives of piperazine have shown significant activity against Mycobacterium tuberculosis, with some exhibiting IC50 values as low as 1.35 μM . This suggests that the structural components of the compound may contribute to its efficacy against bacterial infections.

Anticoagulant Activity

In vitro assays have demonstrated anticoagulant properties in similar compounds. For example, derivatives were tested against coagulation factors FXa and FXIa, showing promising inhibition rates . The introduction of specific substituents influenced their activity profile, indicating that modifications to the structure can enhance biological efficacy.

The mechanisms through which methyl 4-oxo compounds exert their biological effects are often linked to their ability to interact with specific biological targets. Docking studies suggest that these compounds can bind effectively to enzymes involved in various metabolic pathways, potentially leading to therapeutic applications in areas such as oncology and infectious diseases .

Case Study 1: Antitubercular Activity

A study focused on the synthesis and evaluation of novel piperazine derivatives reported significant antitubercular activity for certain compounds. The most active derivatives were associated with favorable docking scores and low cytotoxicity against human cell lines . These findings underscore the potential for further development of methyl 4-oxo derivatives as anti-tubercular agents.

Case Study 2: Anticoagulant Properties

Research involving anticoagulant activity demonstrated that specific methyl 4-oxo derivatives could inhibit coagulation factors effectively. The results indicated that modifications to the piperazine ring could enhance selectivity towards factor XIa, suggesting a pathway for developing targeted anticoagulant therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。